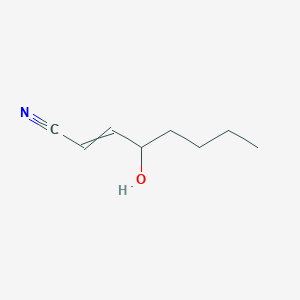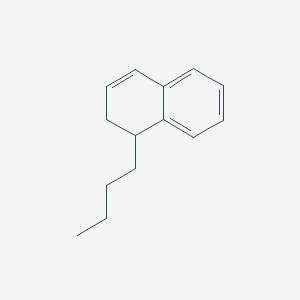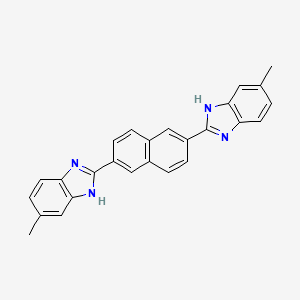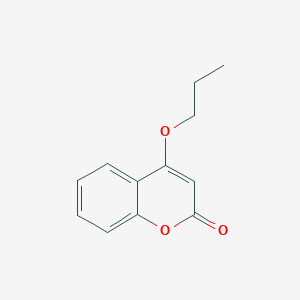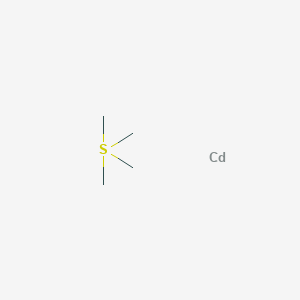![molecular formula C15H26O B14353700 6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol CAS No. 90165-84-7](/img/structure/B14353700.png)
6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a bicyclo[3.1.1]heptane ring system with a dimethyl substitution, making it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclic core. Subsequent functionalization steps, such as hydroxylation and alkylation, introduce the hex-4-en-3-ol moiety. Reaction conditions often include the use of catalysts, such as Lewis acids, and specific solvents to optimize yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the hex-4-en-3-ol moiety can be reduced to form saturated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure may also interact with enzymes and receptors, modulating their function. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethylbicyclo[3.1.1]heptan-2-ylmethanethiol: Similar bicyclic structure but with a thiol group instead of a hydroxyl group.
6,6-Dimethylbicyclo[3.1.1]heptan-2-one: Contains a ketone group instead of a hydroxyl group.
Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-: Similar structure with a methylene group.
Uniqueness
6-(6,6-Dimethylbicyclo[311]heptan-2-yl)hex-4-en-3-ol is unique due to its combination of a bicyclic core with a hex-4-en-3-ol moiety
Propiedades
Número CAS |
90165-84-7 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
6-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)hex-4-en-3-ol |
InChI |
InChI=1S/C15H26O/c1-4-13(16)7-5-6-11-8-9-12-10-14(11)15(12,2)3/h5,7,11-14,16H,4,6,8-10H2,1-3H3 |
Clave InChI |
JJEDHOJMPIZRPR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C=CCC1CCC2CC1C2(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


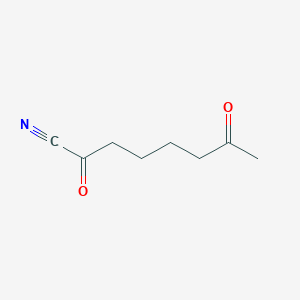
![2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid](/img/structure/B14353624.png)
![L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)-](/img/structure/B14353627.png)
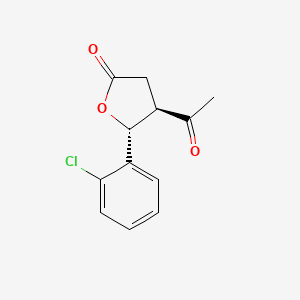
![1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate](/img/structure/B14353650.png)


